2,3,4-Trimethylpyrrolidine

Description

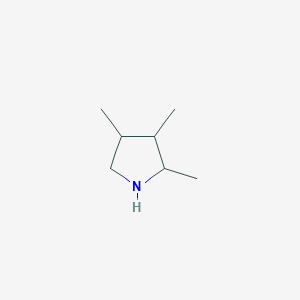

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

2,3,4-trimethylpyrrolidine |

InChI |

InChI=1S/C7H15N/c1-5-4-8-7(3)6(5)2/h5-8H,4H2,1-3H3 |

InChI Key |

YFZJBYQBYKUDMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(C1C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,4 Trimethylpyrrolidine and Analogous Structures

Stereoselective Synthesis Approaches to Trimethylpyrrolidines

Stereoselective synthesis is paramount for obtaining specific isomers of substituted pyrrolidines. Various approaches have been developed, broadly categorized into asymmetric cyclization strategies and chiral pool synthesis. These methods aim to control the formation of multiple stereogenic centers in the pyrrolidine (B122466) ring.

Asymmetric cyclization strategies involve the construction of the pyrrolidine ring from acyclic precursors in a way that favors the formation of one enantiomer over the other. These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity.

Intramolecular hydroamination is an atom-economical method for the synthesis of nitrogen-containing heterocycles. acs.org Transition metal catalysts, particularly those based on iridium and lanthanides, have shown significant promise in effecting these transformations enantioselectively.

Iridium Catalysis: Iridium complexes have been utilized in the regioselective hydroamination of internal homoallylic amines to produce a variety of 1,4-diamines. rsc.org For instance, an iridium-catalyzed process has been shown to facilitate the directed hydroamination of both cyclic and acyclic internal olefins with various amines, yielding the desired products in fair to excellent yields. rsc.org Mechanistic studies suggest that for cyclic substrates, the reaction proceeds through a trans-aminoiridation to form a 5-membered metallacyclic intermediate. rsc.org While not specifically demonstrated for 2,3,4-trimethylpyrrolidine, this methodology provides a foundation for the development of catalysts for more complex substitution patterns.

Lanthanide Catalysis: Organolanthanide complexes are highly effective catalysts for intramolecular hydroamination/cyclization reactions. nih.govnorthwestern.edu Pioneering work by Marks and co-workers demonstrated the utility of lanthanocene catalysts for these transformations. acs.org These catalysts have been successfully applied to the cyclization of aminoalkenes to form pyrrolidines with high enantioselectivity. For example, ansa-lanthanocene complexes with menthyl or neomenthyl substituents have achieved up to 74% enantiomeric excess (ee) in the synthesis of a model pyrrolidine. acs.org The catalytic cycle is believed to involve the intramolecular insertion of the alkene into the lanthanide-nitrogen bond, followed by protonolysis to release the cyclic amine and regenerate the catalyst. northwestern.edu The efficiency of these catalysts is influenced by the steric and electronic properties of both the ligand and the substrate. nih.gov

Table 1: Selected Examples of Lanthanide-Catalyzed Intramolecular Hydroamination

| Catalyst Precursor | Substrate | Product | Diastereoselectivity (trans/cis) | Yield (%) | Reference |

| [Me₂Si(η⁵-Me₄C₅)((t)BuN)]LnE(TMS)₂ | Sterically demanding amino-olefins | Disubstituted pyrrolidines | 16/1 | Good to Excellent | nih.gov |

| (η⁵-Me₅C₅)₂LnCH(TMS)₂ | Aliphatic and aromatic aminoalkynes | Cyclic imines | N/A | High | northwestern.edu |

This table is interactive and can be sorted by clicking on the column headers.

Calcium Catalysis: While less common than iridium or lanthanide catalysts, calcium-based systems are emerging as a more sustainable alternative for intramolecular hydroamination. The development of chiral calcium catalysts for the enantioselective synthesis of substituted pyrrolidines is an active area of research.

Organocatalysis offers a metal-free approach to the stereoselective synthesis of pyrrolidines. The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful tool for constructing the pyrrolidine ring with control over multiple stereocenters. portico.orgacs.org

This strategy often involves the in situ generation of azomethine ylides, which then react with dipolarophiles. nih.gov The use of chiral secondary amine catalysts, such as proline and its derivatives, can induce high levels of enantioselectivity. portico.org For example, the reaction of α,β-unsaturated aldehydes with azomethine ylides, promoted by a chiral secondary amine, can generate highly substituted pyrrolidines with excellent stereocontrol. nih.govrsc.org This method has been successfully applied to the synthesis of densely substituted bicyclic and tricyclic nitrogen heterocycles. nih.govrsc.org The diastereoselectivity of these reactions can be influenced by the choice of catalyst and the substituents on both the azomethine ylide and the dipolarophile. acs.orgnih.gov

Table 2: Organocatalytic [3+2] Cycloaddition for Pyrrolidine Synthesis

| Catalyst | Dipole Precursor | Dipolarophile | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |

| L-Proline | Imines 1a and 1b | Acrolein | Complete | Up to 80 | portico.org |

| Chiral Secondary Amine | Azomethine Ylides | α,β-Unsaturated Aldehydes | High | High | nih.govrsc.org |

| Ag₂CO₃ | Azomethine Ylides | Chiral N-tert-Butanesulfinylazadienes | High | N/A | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Asymmetric Cyclization Strategies

Enantioselective Intramolecular Aminative Functionalization of Unsaturated Precursors

The enantioselective intramolecular aminative functionalization of unactivated π-systems, such as alkenes, dienes, and alkynes, provides a direct and atom-economical route to chiral nitrogen heterocycles. nih.gov This approach can be categorized into oxidatively neutral processes, like hydroamination, and oxidative reactions, such as aminooxygenation.

Palladium-catalyzed intramolecular alkyne hydroamination has been shown to produce pyrrolidines in good yields and with high enantioselectivity (79–95% ee). nih.gov The choice of ligand is crucial for achieving high levels of stereocontrol. For instance, the use of a methyl Norphos bisphosphine ligand with a palladium catalyst has proven effective. nih.gov Similarly, chiral zirconium catalysts have been employed for the cyclization of aminoalkenes to afford indolines, pyrrolidines, and piperidines with moderate to good enantioselectivity. nih.gov The stereochemical outcome of these reactions is often rationalized by considering the transition state geometry of the key alkene insertion step. nih.gov

The development of metal-free cyclization methods for pyrrolidine synthesis is driven by the need for more sustainable and cost-effective chemical processes. These protocols often rely on the inherent reactivity of carefully designed precursors.

One such approach is the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. researchgate.net This method provides access to pyrrolidines bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. researchgate.net Another strategy involves the catalyst-free oxidative spirocyclization of pyrrole-2-carboxamides to synthesize 3,3′-pyrrolidinyl spirooxindoles. acs.org This reaction utilizes Selectfluor as an oxidizing agent and proceeds under mild conditions. acs.org

Chiral pool synthesis leverages the readily available stereochemistry of natural products, such as amino acids, to construct more complex chiral molecules. Proline and 4-hydroxyproline (B1632879) are particularly valuable starting materials for the synthesis of substituted pyrrolidines due to their inherent pyrrolidine ring structure. researchgate.net

This approach involves the stereoselective modification of the existing chiral scaffold. For example, trans-4-hydroxy-L-proline can be converted into polyhydroxylated pyrrolidines through a series of stereocontrolled reactions. nih.gov Key steps can include the regio- and stereoselective hydroxylation of an N-protected-4-oxoproline enolate and the stereoselective reduction of the resulting keto alcohol. nih.gov This strategy has been successfully employed in the synthesis of various glycosidase inhibitors. nih.gov Similarly, proline can be used as a starting material for the synthesis of a wide range of pyrrolidine-containing drugs and natural products. mdpi.com The functional groups on the proline ring can be manipulated to introduce desired substituents with high stereochemical fidelity.

Asymmetric Reductive Approaches (e.g., Hydrogenation of Substituted Pyrroles or Pyrrolidinones)

Asymmetric reductive approaches are pivotal for establishing stereocenters in the pyrrolidine ring with high fidelity. The catalytic asymmetric hydrogenation of substituted pyrroles, in particular, has emerged as a powerful method for accessing enantioenriched pyrrolidines.

Research has demonstrated the successful asymmetric hydrogenation of N-Boc-protected pyrroles using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand, specifically PhTRAP. nih.gov This approach has proven effective for 2,3,5-trisubstituted pyrroles, achieving high enantioselectivity. For instance, pyrroles with a large substituent at the 5-position have been hydrogenated with enantiomeric excesses (ee) ranging from 93% to 99.7%. nih.gov A notable application is the reduction of 4,5-dimethylpyrrole-2-carboxylate, which yields the all-cis isomer, creating three new chiral centers in a single, highly controlled step. nih.gov

Heterogeneous catalysis offers another robust avenue. The hydrogenation of highly substituted pyrroles using a rhodium catalyst can fully reduce the aromatic system with excellent diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters. acs.org Typically, these reactions are conducted under hydrogen pressure (e.g., 10 atm) with a rhodium catalyst, requiring 12-24 hours for complete conversion. acs.org The stereochemical outcome is often directed by the initial reduction of a substituent on the pyrrole (B145914) ring, which then guides the subsequent hydrogenation of the ring itself. acs.org

| Catalyst System | Substrate Type | Key Conditions | Stereoselectivity Outcome | Reference |

| Ru/PhTRAP Complex | N-Boc-2,3,5-trisubstituted pyrroles | H₂, Triethylamine | High enantioselectivity (93-99.7% ee) | nih.gov |

| Rhodium on Carbon (Rh/C) | Highly substituted pyrrole α-ketoesters | 10 atm H₂, MeOH or EtOH, 12-24h | Excellent diastereoselectivity (>20:1 dr) | acs.org |

Multi-Component Reactions (MCRs) for Diversified Pyrrolidine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, represent a highly efficient strategy for generating molecular diversity and complexity. researchgate.net They are particularly valuable for constructing diversified pyrrolidine scaffolds, offering significant advantages in terms of atom and step economy, which reduces solvent consumption and waste production compared to traditional multi-step syntheses. tandfonline.comrsc.org These reactions can simultaneously generate multiple stereogenic centers, making them a powerful tool in stereoselective synthesis. acs.orgnih.gov

Catalyst-Based Multi-Component Strategies

Catalysis is central to many MCRs for pyrrolidine synthesis, enabling high levels of control over reactivity and selectivity. Various catalysts, including Lewis acids and transition metals, have been employed.

Lewis Acid Catalysis: Titanium tetrachloride (TiCl₄) has been used to catalyze MCRs that produce functionalized pyrrolidines with multiple stereocenters. acs.orgnih.gov For example, a one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in the presence of TiCl₄ affords highly substituted pyrrolidines in a diastereoselective manner, constructing up to three contiguous asymmetric centers. acs.orgnih.gov Similarly, Ytterbium triflate (Yb(OTf)₃) catalyzes a three-component reaction between aldehydes, amines, and 1,1-cyclopropanediesters to form pyrrolidines with high diastereoselectivity, favoring a cis relationship between substituents at the C2 and C5 positions. organic-chemistry.org

Transition Metal Catalysis: Copper(I) salts can catalyze the assembly of an α-diazo ester, an imine, and an alkene or alkyne to yield substituted pyrrolidines with good to excellent diastereoselectivity. scispace.com This reaction proceeds through the formation of a transient azomethine ylide. Silver(I) catalysts, often paired with chiral phosphine (B1218219) ligands like (R)-DM-SEGPHOS, are effective in reactions between imino esters and α,β-unsaturated compounds to produce spirocyclic pyrrolidines. tandfonline.com The diastereoselective synthesis of densely substituted pyrrolidines can also be achieved through a 1,3-dipolar cycloaddition between azomethine ylides and N-tert-butanesulfinylazadienes, catalyzed by silver carbonate (Ag₂CO₃). acs.org

| Catalyst | Reactant Types | Key Feature | Reference |

| TiCl₄ | Phenyldihydrofuran, N-tosyl imino ester, Silane | Constructs up to three stereocenters | acs.orgnih.gov |

| Yb(OTf)₃ | Aldehyde, Amine, 1,1-Cyclopropanediester | High cis-diastereoselectivity | organic-chemistry.org |

| Copper(I) Salts | α-Diazo ester, Imine, Alkene/Alkyne | Forms azomethine ylide intermediate | scispace.com |

| AgOTf / Chiral Ligand | Imino ester, α,β-Unsaturated pyrazolamide | Synthesis of spirocyclic pyrrolidines | tandfonline.com |

| Ag₂CO₃ | Azomethine ylide, N-sulfinylazadiene | Forms up to four stereogenic centers | acs.org |

Solvent-Free and Environmentally Conscious Methodologies in MCRs

In line with the principles of green chemistry, significant effort has been directed towards developing MCRs under solvent-free or environmentally benign conditions. These approaches minimize the use of volatile organic solvents, reducing pollution and operational hazards. rsc.org

Ultrasound irradiation has been utilized to promote one-pot, four-component condensation reactions at room temperature under catalyst-free conditions. tandfonline.com For instance, the reaction of amines, carbon disulfide, isocyanides, and benzylidene malononitrile (B47326) in methanol (B129727) under ultrasound affords substituted pyrrolidines efficiently. tandfonline.com

Microwave irradiation offers another non-conventional energy source to accelerate reactions. A strategy for synthesizing pyrrolidine-based heterocyclic compounds involves the microwave-assisted reaction of aromatic aldehydes, glycine (B1666218) esters, and maleimides in acetonitrile. The resulting intermediate undergoes further intramolecular cycloaddition to yield the final products in good yields. tandfonline.com

Solvent-free MCRs represent a particularly eco-friendly approach. rsc.org Copper-aluminum mixed oxide nanocomposites have served as effective catalysts for the one-pot reaction of a ketone, an amine, and an alkyne (KA² coupling) under neat (solvent-free) conditions at 60 °C to produce 2-alkynyl pyrrolidines. tandfonline.com

Strategies for Functionalization at Specific Positions (e.g., α-C-H Functionalization)

The direct functionalization of C-H bonds on a pre-formed pyrrolidine ring is a highly atom-economical strategy for elaborating its structure. The α-position to the nitrogen atom is a common target for such transformations due to the influence of the adjacent heteroatom.

Redox-neutral α-C-H functionalization provides a powerful method to introduce substituents without the need for pre-functionalization. One approach involves the use of a quinone monoacetal as an oxidizing agent and a base like DABCO. This system enables the one-step synthesis of α-aryl-substituted pyrrolidines from the parent pyrrolidine and an aryl nucleophile. nih.gov This methodology has also been applied to the synthesis of the core skeleton of natural products like incargranine B. nih.gov

Palladium-catalyzed α-arylation of N-Boc pyrrolidine represents another key strategy. acs.org This process typically involves the deprotonation of N-Boc pyrrolidine with a strong base, such as s-BuLi in the presence of a chiral ligand like (-)-sparteine, to generate a configurationally stable α-lithiated species. This intermediate then undergoes transmetalation with zinc chloride, followed by a palladium-catalyzed Negishi coupling with an aryl bromide to furnish the α-arylated product enantioselectively. acs.org This method has been successfully applied to the total synthesis of various alkaloids, including (S)-nicotine. acs.org

Synthetic Route Optimization and Scalability Studies in Research Contexts

Optimizing synthetic routes for efficiency and scalability is a critical aspect of chemical research. This involves refining reaction conditions such as catalyst loading, pressure, and temperature to maximize yield and selectivity while ensuring the process is practical for producing larger quantities of material.

In the context of heterogeneous hydrogenation of pyrroles, studies have focused on defining optimal catalyst loading and reaction pressure to improve cost-effectiveness and practicality. acs.org For example, it was found that reducing the catalyst loading of rhodium from 5% to 1% (w/w) and pressure from 10 atm to 1 atm was possible for certain substrates without significantly compromising yield or selectivity. acs.org

For MCRs, scalability is a key consideration. A diastereoselective 1,3-dipolar cycloaddition for synthesizing densely substituted pyrrolidines was successfully scaled up from a research scale to 1 mmol without a loss in yield or diastereoselectivity, demonstrating the robustness of the protocol. acs.org Similarly, a one-step synthesis of functionalized pyrrolidinones was effectively scaled up to 2.5 mmol, indicating its potential for larger-scale preparations. acs.org These studies underscore the importance of developing scalable reactions that can provide rapid access to valuable compounds in sufficient quantities for further investigation. acs.org

Chemical Reactivity and Transformation Studies of 2,3,4 Trimethylpyrrolidine

Electrophilic and Nucleophilic Reactions of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the 2,3,4-trimethylpyrrolidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic allows it to readily participate in reactions with a variety of electrophiles. The nitrogen can be protonated by acids to form a pyrrolidinium (B1226570) salt.

As a nucleophile, the nitrogen atom can attack electrophilic centers, leading to the formation of new covalent bonds. This reactivity is fundamental to many derivatization pathways for this class of compounds. Conversely, while the nitrogen itself is nucleophilic, reactions that involve the pyrrolidine acting as a nucleophile are central to its chemistry. Electrophilic amination, the process of forming a carbon-nitrogen bond through the reaction of a carbanion with an electrophilic nitrogen source, is a key concept in synthetic organic chemistry. wikipedia.org

Stereochemical Transformations and Epimerization Studies

The stereochemistry of this compound, with chiral centers at positions 2, 3, and 4, is a critical aspect of its chemical identity and reactivity. Reactions involving the pyrrolidine ring can proceed with retention or inversion of configuration at these centers, or may lead to racemization or epimerization. lumenlearning.com

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a potential transformation for this compound derivatives, particularly under conditions that allow for the temporary formation of a planar, achiral intermediate at one of the chiral carbons. researchgate.net For instance, reactions that proceed via an enolate or iminium ion intermediate can lead to the loss of stereochemical information at an adjacent chiral center. The thermodynamic stability of the resulting diastereomers often dictates the final product distribution. researchgate.net

Studies on substituted pyrrolidines have shown that the stereochemical outcome of reactions is influenced by the existing stereocenters, which can direct incoming reagents to a particular face of the molecule. researchgate.netdoi.org This substrate-controlled stereoselectivity is a valuable tool in the synthesis of complex molecules.

Rearrangement Reactions and Mechanistic Investigations

The this compound skeleton, under certain conditions, can undergo various rearrangement reactions, leading to constitutional isomers. These transformations often proceed through reactive intermediates such as carbocations or nitrenium ions and are typically prompted by acidic or thermal conditions. While specific rearrangement studies on this compound are not extensively documented, the principles of rearrangement reactions in cyclic amines are well-established.

One potential rearrangement pathway for pyrrolidine derivatives is ring contraction or expansion, which can be synthetically useful for accessing different ring systems. For example, the synthesis of pyrrolidines can be achieved through the ring contraction of pyridines. osaka-u.ac.jpnih.gov

Mechanistic investigations into such rearrangements would likely involve computational studies and isotopic labeling experiments to elucidate the transition states and intermediates involved.

Derivatization Pathways for Advanced Intermediates

The this compound scaffold can be chemically modified through various derivatization pathways to generate advanced intermediates for use in medicinal chemistry and materials science.

The nucleophilic nitrogen of this compound is readily alkylated by reaction with alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. Similarly, acylation of the nitrogen atom can be achieved using acyl chlorides or anhydrides to yield the corresponding N-acylpyrrolidine. rsc.orgnih.gov These N-functionalized derivatives often exhibit different chemical and physical properties compared to the parent secondary amine.

The general schemes for these reactions are as follows:

N-Alkylation:

this compound + R-X → N-Alkyl-2,3,4-trimethylpyrrolidine + HX (where R is an alkyl group and X is a halide)

N-Acylation:

this compound + R-COCl → N-Acyl-2,3,4-trimethylpyrrolidine + HCl (where R is an alkyl or aryl group)

These reactions are fundamental for introducing a wide variety of substituents onto the pyrrolidine nitrogen. organic-chemistry.org

Functional groups attached to the pyrrolidine ring can be interconverted to create diverse derivatives.

Halogenation: Halogen atoms can be introduced onto the pyrrolidine ring, typically at the carbon atoms, through various halogenating agents. The thermodynamics of halogenation have been studied for pyrrolidinium-based ionic liquids, indicating that halogenation of the carbon atoms of the ring is generally favorable. acs.org Halogenated pyrrolidines serve as versatile intermediates for further synthetic transformations, such as cross-coupling reactions. nih.govnih.gov

Reduction: Functional groups on the pyrrolidine ring, such as carbonyls or esters, can be reduced to alcohols or other functionalities using standard reducing agents like lithium aluminum hydride or sodium borohydride. The reduction of a carbonyl group on a substituted pyrrolidine can introduce a new stereocenter, and the stereoselectivity of such reactions is often influenced by the existing chiral centers on the ring. nih.gov

Oxidation: The pyrrolidine ring can be oxidized to form various products. For example, oxidation of the carbon atom alpha to the nitrogen can lead to the formation of a γ-lactam (a cyclic amide). acs.orgorganic-chemistry.orgacs.org Various oxidizing agents, including o-benzoquinone and hypervalent iodine reagents, have been employed for this transformation. acs.orgnih.gov Electrochemical methods have also been developed for the selective oxidation of functionalized pyrrolidines. organic-chemistry.orgacs.orgsemanticscholar.org

The table below summarizes some representative functional group interconversions applicable to substituted pyrrolidines.

| Starting Material Functional Group | Reagent/Condition | Product Functional Group |

| C-H | Hypervalent Iodine/TMSBr | C-Br, C-OH |

| C-H | o-Benzoquinone | C=O (Lactam) |

| C=O | NaBH4 | C-OH |

| C-OH | SOCl2 | C-Cl |

This table presents generalized transformations and specific outcomes may vary based on the full molecular structure and reaction conditions.

The pyrrolidine ring of this compound can serve as a scaffold for the construction of more complex bicyclic and polycyclic systems.

Fused Systems: Fused-ring systems involve the sharing of two or more atoms between the pyrrolidine ring and another ring. These can be synthesized through intramolecular cyclization reactions where a substituent on the pyrrolidine ring reacts with another part of the molecule to form a new ring. thieme.dersc.orgrsc.org Ring-contraction strategies can also be employed to generate fused bicyclic pyrrolidines. osaka-u.ac.jpnih.gov

Spiro Systems: Spirocyclic compounds feature two rings connected by a single common atom. The synthesis of spiro-pyrrolidines can be achieved through various methods, including the [3+2] cycloaddition reaction of an azomethine ylide with an exocyclic alkene. nih.govmit.eduresearchgate.netresearchgate.net This approach allows for the creation of diverse spirocyclic structures which are of interest in drug discovery. nih.govnih.gov

| Polycyclic System | General Synthetic Approach |

| Fused Pyrrolidine | Intramolecular Cyclization |

| Spiro Pyrrolidine | [3+2] Cycloaddition |

2,3,4 Trimethylpyrrolidine As a Building Block and Catalyst in Advanced Synthesis

Application as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary is removed. wikipedia.org While the pyrrolidine (B122466) scaffold is a cornerstone of many chiral auxiliaries, specific research detailing the application of 2,3,4-trimethylpyrrolidine for this purpose is not available in the reviewed scientific literature.

Stereocontrol Mechanisms in Chiral Auxiliary-Mediated Reactions

The stereocontrol exerted by a chiral auxiliary typically arises from steric hindrance, where the bulky groups on the auxiliary block one face of the reactive molecule, forcing an incoming reagent to attack from the less hindered face. This directed attack leads to the preferential formation of one stereoisomer over another. For pyrrolidine-based auxiliaries, the substituents on the ring dictate the conformational bias of the transition state, thereby controlling the stereochemical outcome. Without specific examples of this compound in use, a detailed stereocontrol model cannot be constructed.

Methods for Chiral Auxiliary Installation and Removal

The installation of a pyrrolidine-based auxiliary typically involves forming an amide bond between the secondary amine of the pyrrolidine and a carboxylic acid group on the substrate. wikipedia.org This is often achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive acyl chloride.

Removal of the auxiliary is crucial for isolating the final product and recovering the auxiliary for reuse. sigmaaldrich.com Common methods for cleaving the amide bond include:

Hydrolysis: Using strong acidic or basic conditions.

Reductive Cleavage: Employing reducing agents like lithium aluminum hydride (LiAlH₄) to convert the amide to an alcohol and release the auxiliary.

Hydrazinolysis: Using hydrazine (B178648) to cleave the amide bond.

Specific, optimized methods for the installation and removal of this compound have not been documented due to the lack of its application as a chiral auxiliary in published research.

Role in Organocatalysis and Biocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. beilstein-journals.org Pyrrolidine and its derivatives are among the most powerful and widely used scaffolds in this field, particularly in aminocatalysis. beilstein-journals.orgmdpi.com

Development of this compound-Derived Organocatalysts

The development of new organocatalysts often involves modifying a known scaffold to fine-tune its steric and electronic properties for a specific reaction. unibo.it This can include adding bulky groups to enhance stereoselectivity or incorporating hydrogen-bond donors to create bifunctional catalysts. unibo.itnih.gov A search of the scientific literature did not yield specific examples of organocatalysts developed from a this compound core.

Enamine and Iminium Ion Catalysis Mechanisms Involving Pyrrolidine Derivatives

Pyrrolidine-based secondary amines catalyze reactions through two primary mechanisms: enamine and iminium ion catalysis. These catalytic cycles are fundamental to a vast number of asymmetric transformations. acs.org

Enamine Catalysis: In this pathway, the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. acs.org This activation mode raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it a more potent nucleophile. The enamine then attacks an electrophile. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the functionalized product. acs.org The five-membered ring of pyrrolidine is known to be highly effective at forming enamines compared to other cyclic amines like piperidine. acs.org

Iminium Ion Catalysis: This mechanism is used to activate α,β-unsaturated carbonyl compounds. The pyrrolidine catalyst condenses with the carbonyl to form a positively charged iminium ion. acs.orgacs.org This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it a much stronger electrophile and facilitating attack by a nucleophile. acs.org After the nucleophilic addition, hydrolysis releases the product and regenerates the catalyst. acs.org

| Feature | Enamine Catalysis | Iminium Ion Catalysis |

|---|---|---|

| Catalyst | Secondary Amine (e.g., Pyrrolidine derivative) | Secondary Amine (e.g., Pyrrolidine derivative) |

| Substrate Activated | Aldehyde or Ketone | α,β-Unsaturated Aldehyde or Ketone |

| Key Intermediate | Enamine (Nucleophilic) | Iminium Ion (Electrophilic) |

| Electronic Effect | HOMO Raising | LUMO Lowering |

| Typical Reaction | Aldol Reaction, Michael Addition (of the carbonyl) | Michael Addition (to the unsaturated system), Diels-Alder |

Bifunctional Catalysis and Steric Control in Asymmetric Transformations

To improve the efficiency and selectivity of organocatalyzed reactions, bifunctional catalysts have been developed. These molecules contain two distinct functional groups that work in concert. researchgate.net In the context of pyrrolidine catalysts, a second group—often a hydrogen-bond donor like a thiourea, alcohol, or amide—is attached to the pyrrolidine scaffold. nih.govacs.org

This bifunctional approach allows the catalyst to activate both reaction partners simultaneously. researchgate.net For example, in a Michael addition, the pyrrolidine's nitrogen atom forms an enamine with the ketone (nucleophile), while the hydrogen-bond-donating group activates the nitroolefin (electrophile). acs.org This dual activation organizes the transition state through non-covalent interactions, leading to significantly higher reactivity and stereoselectivity. acs.orgacs.org

Steric control is paramount for achieving high enantioselectivity. The substituents on the pyrrolidine ring create a defined chiral environment around the reactive center. By shielding one face of the enamine or iminium ion intermediate, these substituents direct the incoming reaction partner to the opposite face, thus controlling the formation of a specific enantiomer. The size and position of these substituents, such as the methyl groups in a trimethylpyrrolidine, would be critical in dictating the stereochemical outcome of the reaction.

Ligand Design and Coordination Chemistry for Metal-Catalyzed Processes

The design of chiral ligands is a cornerstone of asymmetric catalysis, with the goal of creating a specific three-dimensional environment around a metal center to control the stereochemical outcome of a reaction. The pyrrolidine scaffold is frequently employed due to its rigid five-membered ring structure, which can be readily functionalized at various positions to tune steric and electronic properties. These modifications are crucial for optimizing reactivity and selectivity.

Design of Chiral Pyrrolidine-Based Ligands for Transition Metal Catalysis

The synthesis of chiral pyrrolidine-based ligands often starts from readily available precursors like proline or involves stereoselective synthetic routes to create specific substitution patterns. The substituents on the pyrrolidine ring play a critical role in defining the chiral pocket of the resulting metal-ligand complex. Common strategies involve functionalization at the C2 and C5 positions to establish C₂-symmetry, or at the C2 and C4 positions to create bidentate or tridentate ligands that can coordinate with a transition metal.

However, extensive searches of scholarly articles, patents, and chemical databases have yielded no specific examples or detailed studies on the design and synthesis of chiral ligands derived from the This compound framework. The existing body of research focuses on other substitution patterns, such as 2,5-disubstituted pyrrolidines, 2-aminomethylpyrrolidines, or prolinol derivatives. This lack of data suggests that this compound is not a commonly utilized building block in this area of ligand design.

Ligand Effects on Reactivity and Selectivity in Catalytic Systems

The electronic and steric effects of a ligand are paramount in determining the efficacy of a metal catalyst. Substituents on a pyrrolidine-based ligand can influence the coordination geometry of the metal, the stability of catalytic intermediates, and the energy barriers of stereodetermining transition states. For instance, bulky substituents can create a more defined chiral pocket, enhancing enantioselectivity, while electron-donating or withdrawing groups can modulate the electronic properties of the metal center, affecting its reactivity.

As there is no available research on ligands incorporating the This compound moiety, no specific data can be presented on its effects on reactivity and selectivity. The influence of the three contiguous methyl groups on the stereochemistry and electronic nature of the pyrrolidine ring in a catalytic context remains unexplored in the accessible scientific literature. Consequently, no research findings or data tables detailing the performance of such ligands in any catalytic system can be provided.

Spectroscopic and Structural Elucidation Methodologies for 2,3,4 Trimethylpyrrolidine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 2,3,4-trimethylpyrrolidine derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and type of protons and carbons in the molecule. However, for complex stereochemical assignments, two-dimensional (2D) NMR techniques are indispensable.

Detailed research findings indicate that the relative stereochemistry of substituted pyrrolidines can be effectively determined using various NMR experiments:

Correlation Spectroscopy (COSY): This experiment establishes ¹H-¹H coupling correlations, helping to identify adjacent protons and trace the carbon backbone of the pyrrolidine (B122466) ring and its substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) is a through-space interaction that is distance-dependent (proportional to 1/r⁶). NOESY and ROESY experiments detect protons that are close in space, which is critical for determining the relative configuration of the methyl groups on the pyrrolidine ring. ipb.pt For example, a strong NOE correlation between the protons of the C2-methyl group and the C3-proton would suggest a cis relationship. The absence of such a correlation, coupled with an NOE to a different proton, would indicate a trans relationship. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, aiding in the unambiguous assignment of carbon signals.

The stereochemistry-dependent nature of NMR chemical shifts is also a powerful tool. Protons and carbons in different stereoisomers experience different shielding and deshielding effects, leading to unique spectral fingerprints. iastate.edu For instance, the chemical shift of a methyl group in a cis configuration relative to a neighboring substituent will typically differ from that of the corresponding trans isomer.

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical cis,cis-2,3,4-Trimethylpyrrolidine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key NOESY Correlations |

|---|---|---|---|

| H-2 | 3.1 - 3.3 | 58 - 62 | H-3, C2-CH₃ |

| H-3 | 1.8 - 2.0 | 35 - 39 | H-2, H-4, C3-CH₃ |

| H-4 | 1.9 - 2.1 | 36 - 40 | H-3, H-5, C4-CH₃ |

| H-5a | 2.8 - 3.0 | 50 - 54 | H-4, H-5b |

| H-5b | 3.2 - 3.4 | 50 - 54 | H-4, H-5a |

| C2-CH₃ | 1.1 - 1.3 | 15 - 18 | H-2 |

| C3-CH₃ | 0.9 - 1.1 | 14 - 17 | H-3 |

Note: Data are hypothetical and for illustrative purposes. Actual values depend on the solvent and other substituents.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide insight into these conformational processes.

Biomolecules in solution often undergo conformational exchange on various timescales. nih.gov For this compound derivatives, hindered bond rotation or slow ring inversion can lead to the observation of distinct sets of signals for different conformers at low temperatures. As the temperature is increased, these signals may broaden and coalesce as the rate of exchange increases. copernicus.org By analyzing the line shapes of the NMR signals as a function of temperature, it is possible to calculate the energy barriers (ΔG‡) for these conformational changes, providing a quantitative understanding of the molecule's flexibility.

Mass Spectrometry (MS) Techniques in Compound Characterization and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. tricliniclabs.com

For a this compound derivative, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of its molecular formula.

Tandem mass spectrometry (MS/MS) is used to study fragmentation patterns. The protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide clues to the molecule's structure. Common fragmentation pathways for cyclic amines like pyrrolidines include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. This can lead to the loss of a methyl or ethyl radical, or ring-opening followed by further fragmentation.

Loss of Substituents: The molecule can lose its methyl groups as radicals or methane.

Ring Cleavage: Fragmentation of the pyrrolidine ring itself can occur, leading to a series of smaller charged fragments.

These fragmentation patterns can be used to distinguish between isomers and to monitor the progress of reactions involving these compounds.

Table 2: Predicted Fragmentation Patterns for a Protonated this compound (MW = 113.20)

| m/z Value | Possible Identity | Fragmentation Pathway |

|---|---|---|

| 114.128 | [M+H]⁺ | Molecular Ion |

| 99.105 | [M-CH₃]⁺ | Loss of a methyl radical |

| 84.081 | [M-C₂H₅]⁺ | Alpha-cleavage and loss of an ethyl radical |

Note: Values are calculated for the most abundant isotopes and represent potential fragmentation pathways.

X-Ray Crystallography for Absolute Configuration Determination and Conformational Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. researchgate.netspringernature.com

To determine the absolute configuration of a chiral this compound derivative, a suitable single crystal of an enantiomerically pure sample is required. The diffraction of X-rays by the crystal lattice produces a pattern from which an electron density map can be calculated, revealing the precise positions of all atoms. This provides definitive information on:

Relative Stereochemistry: The cis/trans relationships between all substituents are clearly visualized.

Absolute Configuration: For a chiral molecule, the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure or co-crystallized, allows for the determination of the absolute stereochemistry (R/S configuration) at each chiral center. researchgate.netthieme-connect.de The Flack parameter is calculated to confirm the correctness of the assigned absolute structure. researchgate.net

Conformational Analysis: The crystal structure provides a precise snapshot of the molecule's preferred conformation in the solid state, including bond lengths, bond angles, and the specific puckering of the pyrrolidine ring.

In cases where the parent compound does not crystallize well, derivatization to form a salt (e.g., hydrochloride or oxalate) or a co-crystal can facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saedinst.com These methods are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy: An IR-active vibration must result in a change in the molecule's dipole moment. ksu.edu.sa For a secondary amine like this compound, key IR absorptions include:

N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹. The position and shape of this band can indicate the extent of hydrogen bonding.

C-H Stretch: Strong bands in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.

N-H Bend: A moderate absorption around 1590-1650 cm⁻¹.

C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ region.

Raman Spectroscopy: A Raman-active vibration must result in a change in the molecule's polarizability. libretexts.org Raman spectroscopy is particularly sensitive to the non-polar C-C bonds that form the pyrrolidine backbone, providing complementary information to the IR spectrum. ksu.edu.sa For molecules with a center of inversion, IR and Raman activities are mutually exclusive. youtube.com

By analyzing the vibrational spectra, one can confirm the presence of the key functional groups within the this compound structure and gain insights into its solid-state packing or solution-phase interactions.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 (m, br) | Weak |

| C-H (sp³) | Stretch | 2850 - 3000 (s) | Strong |

| N-H | Bend | 1590 - 1650 (m) | Weak |

| C-H | Bend | 1350 - 1470 (m) | Moderate |

| C-N | Stretch | 1020 - 1250 (m) | Moderate |

(s = strong, m = moderate, br = broad)

Theoretical and Computational Chemistry Studies on 2,3,4 Trimethylpyrrolidine

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Generating content for these sections without direct scientific evidence would require speculation and extrapolation from other compounds, which would violate the core instruction to provide scientifically accurate and focused information solely on 2,3,4-Trimethylpyrrolidine. Should peer-reviewed research on this specific compound become available, this article can be developed.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

Future research will likely focus on developing efficient and environmentally benign methods for synthesizing 2,3,4-trimethylpyrrolidine and its derivatives. Current strategies for creating substituted pyrrolidines often rely on precursors like proline or involve multi-step sequences, which can be inefficient. mdpi.com Modern synthetic chemistry is moving towards greener and more sustainable processes.

Key areas of exploration will include:

Catalytic C-H Amination: Direct intramolecular amination of unactivated C(sp³)–H bonds is a powerful strategy for constructing pyrrolidine (B122466) rings. Future work could adapt metal-catalyzed or biocatalytic approaches to selectively form the this compound scaffold from appropriately designed acyclic amine precursors.

Multi-component Reactions: One-pot, multi-component reactions offer a highly efficient route to complex molecules from simple starting materials. tandfonline.com Designing a convergent synthesis where the three methyl groups and the pyrrolidine ring of this compound are installed in a single, atom-economical step would be a significant advancement.

Sustainable Solvents and Catalysts: The development of synthetic routes that utilize green solvents, such as cyclopentyl methyl ether (CPME), and avoid toxic, metal-based catalysts is a critical goal for sustainable chemistry. nih.gov Research into organocatalyzed or biocatalytic pathways, perhaps using engineered enzymes like transaminases, could provide environmentally friendly access to enantiomerically pure this compound. acs.org

| Synthetic Strategy | Potential Advantages | Representative Precursors/Reagents |

| Intramolecular C-H Amination | High atom economy, direct formation of N-heterocycle. | Acyclic amines with specific alkyl chains. |

| [3+2] Cycloaddition | High stereocontrol, rapid assembly of the pyrrolidine ring. mdpi.com | Azomethine ylides and substituted alkenes. |

| Biocatalytic Reductive Amination | High enantioselectivity, mild reaction conditions. acs.org | ω-chloro ketones and an amine source. acs.org |

| Flow-Batch Synthesis | Enhanced safety, scalability, and control over reaction conditions. nih.gov | Vinyl azides and organolithium compounds. nih.gov |

This table presents potential synthetic strategies for substituted pyrrolidines, adaptable for this compound, based on current research trends.

Design of Next-Generation Chiral Catalysts and Auxiliaries

The inherent chirality of the this compound core makes it an attractive scaffold for the development of new chiral catalysts and auxiliaries for asymmetric synthesis. The specific stereochemistry dictated by the three methyl groups could create a unique chiral environment for influencing the stereochemical outcome of a reaction.

Future research in this area could involve:

Organocatalysts: Pyrrolidine derivatives, such as diarylprolinol silyl ethers, are highly effective organocatalysts. mdpi.com By functionalizing the nitrogen atom or one of the methyl groups of this compound, novel catalysts could be designed. The steric and electronic properties imparted by the trimethyl substitution pattern could lead to catalysts with novel reactivity and selectivity.

Chiral Ligands for Metal Catalysis: The nitrogen atom of this compound can act as a coordination site for a metal. Attaching phosphine (B1218219), oxazoline, or other ligating groups to the pyrrolidine scaffold could yield a new class of P,N-ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation or allylic alkylation. The design of such ligands is crucial for achieving high enantioselectivity. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. youtube.com 2,2,4-Trimethylpyrrolidine hydrochloride has been noted for its potential use as a chiral auxiliary. lookchem.com Similarly, enantiomerically pure this compound could be attached to a substrate, direct a stereoselective transformation, and then be removed, offering a reliable method for producing chiral molecules.

| Catalyst/Auxiliary Type | Potential Application | Key Design Feature |

| Prolinol-type Organocatalyst | Asymmetric aldol or Michael reactions. | Functionalized nitrogen with bulky groups to control facial selectivity. |

| P,N-Ligand for Metal Catalysis | Asymmetric hydrogenation, allylic substitution. | Appending a phosphine-containing moiety to the pyrrolidine ring. |

| Chiral Auxiliary | Stereoselective alkylation or acylation reactions. | Reversible attachment to a substrate to direct bond formation. |

This table outlines potential designs for chiral catalysts and auxiliaries based on the this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages, including enhanced safety, better temperature control, and easier scalability. almacgroup.com The integration of this compound synthesis and its application into automated flow platforms represents a significant future research direction.

Potential developments include:

Automated Synthesis of Derivatives: An automated flow system could be developed to synthesize a library of this compound derivatives. By flowing a stream of the core molecule through different reactors containing various reagents, a diverse set of compounds could be generated rapidly for screening in drug discovery or materials science.

In-line Reaction Optimization: Flow chemistry platforms allow for rapid optimization of reaction conditions. The synthesis of this compound itself could be optimized by systematically varying parameters like temperature, pressure, and reagent concentrations in an automated fashion.

Telescoped Synthesis: Multi-step syntheses can be "telescoped" in flow, where the output from one reactor flows directly into the next, eliminating the need for intermediate purification steps. dntb.gov.ua This could be applied to the synthesis of a complex pharmaceutical ingredient that uses a this compound-based catalyst, streamlining the entire process. A flow-based approach has been successfully used to synthesize highly substituted nitropyrrolidines. vapourtec.com

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural and chemical properties of this compound could be exploited in the development of novel materials and supramolecular assemblies.

Materials Science: Pyrrolidinium-based ionic liquids and ionic plastic crystals are being explored as solid electrolytes for battery applications. chemrxiv.orgchemrxiv.orgacs.org The quaternization of the nitrogen atom in this compound would yield a pyrrolidinium (B1226570) cation. The size, shape, and symmetry of the resulting 1,2,3,4-tetramethylpyrrolidinium cation could influence the packing in the solid state and the ionic conductivity of the resulting material. Research into these pyrrolidinium salts could lead to new materials for energy storage. nih.govacs.org

Supramolecular Chemistry: Supramolecular chemistry involves the study of non-covalent interactions between molecules. The this compound scaffold could be incorporated into larger "host" molecules designed to bind specific "guest" molecules. The methyl groups would influence the shape and size of the binding cavity, potentially leading to highly selective receptors for sensing or separation applications. The principles of host-guest chemistry rely on precise molecular recognition, which could be tuned by the stereochemistry of the pyrrolidine derivative. mdpi.com

| Interdisciplinary Field | Potential Application | Role of this compound |

| Materials Science | Solid-state electrolytes for batteries. | Forms the cationic component (pyrrolidinium) of an ionic material. chemrxiv.org |

| Supramolecular Chemistry | Selective molecular sensors. | Serves as a building block for a host molecule with a defined binding cavity. |

| Polymer Chemistry | Functional polymers. | Incorporated as a monomer to influence polymer properties like thermal stability. |

This table highlights potential interdisciplinary applications for this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.